4-Amino-2-mercapto-phenol Hydrochloride

Description

BenchChem offers high-quality 4-Amino-2-mercapto-phenol Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-2-mercapto-phenol Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

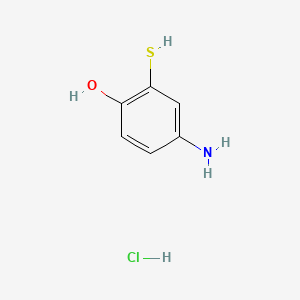

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-amino-2-sulfanylphenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS.ClH/c7-4-1-2-5(8)6(9)3-4;/h1-3,8-9H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYOHMGJIJXKLLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)S)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747007 | |

| Record name | 4-Amino-2-sulfanylphenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98140-58-0 | |

| Record name | 4-Amino-2-sulfanylphenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Amino-2-mercapto-phenol Hydrochloride: A Key Reagent in Acetaminophen Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-mercapto-phenol hydrochloride, with the CAS number 98140-58-0, is a specialized chemical reagent of significant interest in the fields of toxicology, pharmacology, and drug metabolism.[1][2] While not a therapeutic agent itself, its primary utility lies in the synthesis of analytical standards for metabolites of acetaminophen (paracetamol), one of the most widely used analgesic and antipyretic drugs in the world.[1][2] This guide provides a comprehensive technical overview of 4-Amino-2-mercapto-phenol hydrochloride, including its chemical properties, a plausible synthetic pathway, its critical application in acetaminophen toxicity studies, and recommended analytical and safety protocols.

Physicochemical Properties

The fundamental physicochemical properties of 4-Amino-2-mercapto-phenol hydrochloride are summarized in the table below. It is important to note that while some data for the hydrochloride salt is available, other properties are estimated based on the free base or related compounds due to limited published data for this specific salt.

| Property | Value | Source |

| CAS Number | 98140-58-0 | [1][2] |

| Molecular Formula | C₆H₈ClNOS | [1][2] |

| Molecular Weight | 177.65 g/mol | [1][2] |

| Melting Point | Not available. The related compound 4-mercaptophenol has a melting point of 33-35 °C.[3] | N/A |

| Boiling Point | Not available. The related compound 4-mercaptophenol has a boiling point of 149-150 °C at 25 mmHg.[3] | N/A |

| Solubility | Soluble in water. | Inferred from hydrochloride salt nature. |

| pKa | Not available. The pKa of the thiol group in 4-mercaptophenol is approximately 6.82. The pKa of the amino group in 4-aminophenol is approximately 5.5. The pKa of the phenolic proton is around 10.3. | [3][4] |

Synthesis of 4-Amino-2-mercapto-phenol Hydrochloride: A Plausible Pathway

Caption: Plausible synthetic pathway for 4-Amino-2-mercapto-phenol Hydrochloride.

Step 1: Synthesis of 2-Mercapto-4-nitrophenol

The initial step would likely involve the nucleophilic aromatic substitution of a chlorine atom on a nitrophenol ring with a sulfur nucleophile. A common starting material for this would be 2-chloro-4-nitrophenol.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-4-nitrophenol in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Nucleophilic Substitution: Add an excess of a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis.

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup and Isolation: After completion, cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to protonate the thiolate. The product, 2-mercapto-4-nitrophenol, can then be extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and the solvent evaporated to yield the crude product, which can be further purified by crystallization or column chromatography.

Step 2: Reduction of the Nitro Group to an Amine

The second step involves the reduction of the nitro group of 2-mercapto-4-nitrophenol to an amino group. A common and effective method for this transformation is the use of tin(II) chloride in hydrochloric acid.[5]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve the 2-mercapto-4-nitrophenol from the previous step in a mixture of ethanol and concentrated hydrochloric acid.

-

Reduction: Add an excess of tin(II) chloride dihydrate (SnCl₂) in portions while stirring. The reaction is often exothermic and may require cooling in an ice bath to maintain a controlled temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

-

Workup and Isolation: Make the reaction mixture alkaline with a concentrated solution of sodium hydroxide to precipitate tin salts. The product, 4-amino-2-mercapto-phenol, can then be extracted into an organic solvent. The organic extracts are combined, dried, and the solvent is removed under reduced pressure.

Step 3: Formation of the Hydrochloride Salt

To obtain the final product, the free base is converted to its hydrochloride salt to improve stability and solubility in aqueous media.

Experimental Protocol:

-

Salt Formation: Dissolve the purified 4-amino-2-mercapto-phenol in a suitable anhydrous organic solvent, such as diethyl ether or isopropanol.

-

Precipitation: Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an appropriate solvent (e.g., ethereal HCl).

-

Isolation: The hydrochloride salt will precipitate out of the solution. The solid is then collected by filtration, washed with a small amount of the anhydrous solvent, and dried under vacuum to yield 4-Amino-2-mercapto-phenol hydrochloride.

Application in Acetaminophen (Paracetamol) Metabolism and Toxicity Studies

The primary and most critical application of 4-Amino-2-mercapto-phenol hydrochloride is as a precursor for the synthesis of an analytical standard of an acetaminophen metabolite.[1] This is of paramount importance in studying the toxicology of acetaminophen.

The Role of NAPQI in Acetaminophen Toxicity

At therapeutic doses, acetaminophen is primarily metabolized in the liver through glucuronidation and sulfation, leading to non-toxic, water-soluble compounds that are excreted. A small fraction is oxidized by cytochrome P450 enzymes (primarily CYP2E1) to a highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[6] Under normal conditions, NAPQI is rapidly detoxified by conjugation with glutathione (GSH).[7]

However, in cases of acetaminophen overdose, the glucuronidation and sulfation pathways become saturated, leading to increased formation of NAPQI. This depletes the cellular stores of GSH. Once GSH is depleted, NAPQI covalently binds to cellular macromolecules, particularly the sulfhydryl groups of cysteine residues in proteins, forming acetaminophen-protein adducts.[6][7][8] The formation of these adducts is a key initiating event in acetaminophen-induced hepatotoxicity, leading to mitochondrial dysfunction, oxidative stress, and ultimately, hepatocellular necrosis.[7][9]

Caption: Simplified metabolic pathways of acetaminophen at therapeutic and overdose levels.

Synthesis of Acetaminophen-Cysteine Adduct Standard

4-Amino-2-mercapto-phenol hydrochloride serves as a crucial starting material for the in vitro synthesis of a stable analog of the acetaminophen-cysteine adduct. This synthetic standard is essential for the development and validation of analytical methods to detect and quantify these adducts in biological samples from patients with acetaminophen overdose. The presence and concentration of these adducts are considered specific biomarkers of acetaminophen-induced liver injury.[7]

The synthesis likely involves the reaction of 4-Amino-2-mercapto-phenol with an acetylating agent to form the corresponding N-acetyl derivative, which would be a stable analog of the reactive NAPQI intermediate adducted to a cysteine-like molecule.

Analytical Methodologies

Proposed HPLC Method

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[10]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-5) and an organic modifier like acetonitrile or methanol would likely provide good separation.[11]

-

Detection: UV detection at a wavelength around 270-280 nm should be appropriate, given the phenolic chromophore.

-

Internal Standard: For quantitative analysis, an internal standard with a similar structure, such as another aminophenol isomer or a related compound, should be used.

Experimental Protocol for HPLC Analysis:

-

Standard Preparation: Prepare a stock solution of 4-Amino-2-mercapto-phenol hydrochloride in the mobile phase or a compatible solvent (e.g., methanol/water mixture). Prepare a series of calibration standards by serial dilution.

-

Sample Preparation: For reaction monitoring, dilute an aliquot of the reaction mixture in the mobile phase. For analysis in biological matrices, a protein precipitation step followed by solid-phase extraction (SPE) may be necessary to remove interferences.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Injection volume: 10-20 µL

-

Column temperature: Ambient or controlled at 25-30 °C.

-

Gradient Program: A typical gradient might start with a low percentage of organic modifier (e.g., 10% acetonitrile) and ramp up to a higher concentration (e.g., 90% acetonitrile) over 15-20 minutes to elute the compound and any related impurities or products.

-

-

Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of the analyte in the samples from this curve.

Safety and Handling

4-Amino-2-mercapto-phenol hydrochloride should be handled with care in a well-ventilated laboratory, preferably in a fume hood. It is important to consult the Safety Data Sheet (SDS) before use.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from light and oxidizing agents.

-

Disposal: Dispose of the chemical and its containers in accordance with local, state, and federal regulations.

Conclusion

4-Amino-2-mercapto-phenol hydrochloride is a valuable, albeit specialized, reagent for researchers in toxicology and drug development. Its role as a precursor to synthetic standards of acetaminophen metabolites is critical for advancing our understanding of acetaminophen-induced hepatotoxicity and for the development of diagnostic tools to manage overdoses. While detailed information on its synthesis and properties is not extensively published, this guide provides a solid foundation based on established chemical principles and data from related compounds, enabling researchers to effectively and safely utilize this important molecule in their work.

References

- Matsushima, Y., Nagata, Y., Niyomura, M., Takakusagi, K., & Takai, N. (1985). Analysis of antipyretics by semimicro liquid chromatography.

- Goicoechea, A. G., Lopez de Alda, M. J., & Vila-Jato, J. L. (1995). A validated high-performance liquid chromatographic method for the determination of paracetamol and its major metabolites in urine.

- Calinescu, C., Dobre, T., & Socoteanu, R. (2011). HPLC separation of acetaminophen and its impurities using a mixed-mode reversed-phase/cation exchange stationary phase. Revista de Chimie, 62(11), 1083-1088.

- Adriaenssens, P. I., & Prescott, L. F. (1986). Paracetamol (acetaminophen) analysis by high performance liquid chromatography: interference studies and comparison with an enzymatic procedure. Therapeutic Drug Monitoring, 8(1), 78-84.

- Waters Corporation. (2021). Modernization of the Acetaminophen USP Monograph Gradient HPLC Method for Impurities using USP <621> Guidelines and MaxPeak™ Premier HPS Technology.

- The Royal Society of Chemistry. (2015). Supplementary Information: Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle.

-

ResearchGate. (n.d.). 1H-NMR spectrum of the purified 4-aminophenol. Retrieved from [Link]

- Google Patents. (n.d.). EP0640590A1 - Process for the synthesis of 4-mercaptophenols and naphthalenols.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001169). Retrieved from [Link]

- James, L. P., Mayeux, P. R., & Hinson, J. A. (2003). Acetaminophen-cysteine adducts during therapeutic dosing and following overdose.

- BenchChem. (n.d.). In Vivo Synthesis of Paracetamol-Cysteine: A Technical Guide.

- Google Patents. (n.d.). US3781367A - Preparation of 4-mercaptophenols.

- Sleno, L., Varesio, E., & Hopfgartner, G. (2019). Liquid Chromatography-Tandem Mass Spectrometry Analysis of Acetaminophen Covalent Binding to Glutathione S-Transferases. Journal of the American Society for Mass Spectrometry, 30(10), 2055-2066.

- MDPI. (2020). Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports.

-

Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]

- Nishihara, T., Inoue, J., Tabata, S., Murakami, S., Ishikawa, T., Saito, N., ... & Soga, T. (2017). Synthetic Biomarker Design by Using Analyte-Responsive Acetaminophen. ChemBioChem, 18(10), 910-913.

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

- Google Patents. (n.d.). CH428761A - Process for the production of mercapto-nitrophenols.

-

Cheméo. (n.d.). Chemical Properties of 4-Aminothiophenol (CAS 1193-02-8). Retrieved from [Link]

-

PubChem. (n.d.). 4-Aminothiophenol. Retrieved from [Link]

-

NIST. (n.d.). 4-Mercaptophenol. Retrieved from [Link]

- McGill, M. R., & Jaeschke, H. (2019). The Evolution of Circulating Biomarkers for Use in Acetaminophen/Paracetamol-Induced Liver Injury in Humans: A Scoping Review. Toxins, 11(10), 579.

-

ResearchGate. (n.d.). 4-Nitrophenol reduction. Retrieved from [Link]

- Yan, Z., & Hinson, J. A. (2012). LC-MS analyses of N-acetyl-p-benzoquinone imine-adducts of glutathione, cysteine, N-acetylcysteine, and albumin in a plasma sample: A case study from a patient with a rare acetaminophen-induced acute swelling rash.

-

Chemistry Stack Exchange. (n.d.). Synthesis of 2-methyl-4-nitrophenol from benzene? Retrieved from [Link]

- Heard, K. J., Green, J. L., James, L. P., & Dart, R. C. (2022). Metabolomic Evaluation of N-Acetyl-p-Benzoquinone Imine Protein Adduct Formation with Therapeutic Acetaminophen Administration: Sex-based Physiologic Differences. Journal of Medical Toxicology, 18(3), 209-217.

-

Medscape. (2024). Acetaminophen Toxicity Workup. Retrieved from [Link]

- Langa, F., de la Cruz, P., & de la Hoz, A. (2020). Simple Environmentally-Friendly Reduction of 4-Nitrophenol. Molecules, 25(11), 2533.

-

ResearchGate. (n.d.). Reduction of 4-nitrophenol using green-fabricated metal nanoparticles. Retrieved from [Link]

-

Quick Company. (n.d.). Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. Retrieved from [Link]

-

Finetech Industry Limited. (n.d.). 4-Amino-2-mercapto-phenol Hydrochloride. Retrieved from [Link]

- MDPI. (2024). Alterations in Adenylate Nucleotide Metabolism and Associated Lipid Peroxidation and Protein Oxidative Damage in Rat Kidneys Under Combined Acetaminophen Toxicity and Protein Deficiency.

- FDA. (n.d.). ADVIA® Chemistry Acetaminophen Reagent - REVIEW MEMORANDUM.

- Williams, R. (n.d.).

-

Wikipedia. (n.d.). Disulfide. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 4-Amino-2-mercapto-phenol Hydrochloride | CAS: 98140-58-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. 4-Mercaptophenol | 637-89-8 [chemicalbook.com]

- 4. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 6. Acetaminophen-cysteine adducts during therapeutic dosing and following overdose - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Metabolomic Evaluation of N-Acetyl-p-Benzoquinone Imine Protein Adduct Formation with Therapeutic Acetaminophen Administration: Sex-based Physiologic Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acetaminophen Toxicity Workup: Approach Considerations, Rumack-Matthew Nomogram, Anion Gap [emedicine.medscape.com]

- 10. Simple Reversed-Phase HPLC Method with Spectrophotometric Detection for Measuring Acetaminophen-Protein Adducts in Rat Liver Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-Amino-2-mercapto-phenol Hydrochloride: Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-2-mercapto-phenol Hydrochloride (CAS No. 98140-58-0), a pivotal, yet sparsely documented, chemical intermediate. Primarily recognized for its role as a reagent in the synthesis of an acetaminophen metabolite, this document consolidates available information on its molecular structure, physicochemical properties, and toxicological profile. Due to the scarcity of direct research on this specific hydrochloride salt, this guide synthesizes data from studies on its parent compound and structurally related molecules to offer predictive insights into its chemical behavior and safe handling. A proposed synthesis pathway is detailed, drawing from established methodologies for the preparation of analogous aminophenol derivatives. This guide serves as a foundational resource for researchers engaged in drug metabolism studies, particularly concerning acetaminophen toxicity, and for chemists working on the synthesis of related pharmacologically active compounds.

Introduction

4-Amino-2-mercapto-phenol Hydrochloride is a fine chemical whose significance is intrinsically linked to the study of drug metabolism. Specifically, it is designated as a reagent for the preparation of a key metabolite of acetaminophen (paracetamol)[1]. Acetaminophen is one of the most widely used analgesic and antipyretic drugs globally. While generally safe at therapeutic doses, its overdose is a leading cause of acute liver failure, primarily due to the formation of the reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). The detoxification of NAPQI involves conjugation with glutathione (GSH), leading to the formation of mercapturic acid pathway metabolites. Understanding the structure and synthesis of these metabolites is crucial for toxicological studies and the development of antidotes and safer analgesics. This guide aims to fill the knowledge gap on 4-Amino-2-mercapto-phenol Hydrochloride, providing a detailed examination of its molecular characteristics and a practical framework for its synthesis and handling.

Molecular Structure and Physicochemical Properties

The definitive molecular structure of 4-Amino-2-mercapto-phenol Hydrochloride is paramount for understanding its reactivity and biological interactions. While direct spectroscopic elucidation for this specific salt is not widely published, its structure can be confidently inferred from its name and the known structures of related compounds.

Structural Elucidation

The core of the molecule is a phenol ring substituted with an amino group (-NH₂) at position 4 and a mercapto group (-SH) at position 2. The hydrochloride salt form indicates that the basic amino group is protonated (-NH₃⁺), with a chloride ion (Cl⁻) as the counter-ion.

Table 1: Physicochemical Properties of 4-Amino-2-mercapto-phenol Hydrochloride

| Property | Value | Source |

| CAS Number | 98140-58-0 | [1] |

| Molecular Formula | C₆H₈ClNOS | [1] |

| Molecular Weight | 177.65 g/mol | [1] |

| Canonical SMILES | C1=CC(=C(C=C1N)S)O.Cl | Inferred |

| InChI Key | Inferred from structure | Inferred |

| Appearance | Not specified (likely a solid) | |

| Solubility | Not specified (expected to be soluble in water and polar organic solvents) |

Spectroscopic Characterization (Predictive Analysis)

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The aromatic region would likely show three distinct signals corresponding to the protons on the benzene ring. The chemical shifts would be influenced by the electron-donating effects of the hydroxyl and amino groups and the electron-withdrawing effect of the mercapto group. The protons of the amino group and the hydroxyl and mercapto protons would appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration. Studies on acetaminophen metabolites have utilized ¹H NMR to identify related structures in biological fluids[2][3][4].

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: Six distinct signals would be expected for the carbon atoms of the benzene ring. The chemical shifts would be characteristic of a substituted phenol.

-

IR (Infrared) Spectroscopy: Key vibrational bands would include O-H stretching (around 3200-3600 cm⁻¹), N-H stretching of the aminium group (around 3000-3300 cm⁻¹), S-H stretching (a weak band around 2550-2600 cm⁻¹), and C-S stretching (around 600-800 cm⁻¹). Aromatic C-H and C=C stretching bands would also be present.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (C₆H₇NOS) at m/z 141.02. Fragmentation patterns would likely involve the loss of functional groups.

Synthesis of 4-Amino-2-mercapto-phenol

A validated, step-by-step protocol for the synthesis of 4-Amino-2-mercapto-phenol Hydrochloride is not explicitly detailed in the public domain. However, a plausible synthetic route can be designed based on established organic chemistry principles and known syntheses of related aminophenols and mercaptophenols. The following proposed pathway starts from the readily available 4-aminophenol.

Proposed Synthetic Pathway

The introduction of a mercapto group at the ortho position to the hydroxyl group of 4-aminophenol can be a challenging transformation due to the presence of multiple reactive sites. A potential strategy involves the protection of the amino and hydroxyl groups, followed by directed ortho-thiolation and subsequent deprotection.

Caption: Proposed synthetic workflow for 4-Amino-2-mercapto-phenol Hydrochloride.

Detailed Experimental Protocol (Hypothetical)

This protocol is a conceptual outline and requires laboratory optimization and validation.

Step 1: Protection of 4-Aminophenol

-

Dissolve 4-aminophenol in a suitable solvent such as pyridine or a mixture of acetic anhydride and a non-protic solvent.

-

Add acetic anhydride dropwise at a controlled temperature (e.g., 0 °C) to acetylate both the amino and hydroxyl groups, forming N,O-diacetyl-4-aminophenol.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the N,O-diacetyl-4-aminophenol by recrystallization or column chromatography.

Step 2: Introduction of the Thiol Group

-

Method A: Newman-Kwart Rearrangement

-

Convert the hydroxyl group of the protected intermediate to a thiocarbamate.

-

Thermally induce the rearrangement of the thiocarbamate to a thiolcarbamate.

-

Hydrolyze the thiolcarbamate to yield the free thiol.

-

-

Method B: Directed Ortho-Metalation

-

Treat the protected intermediate with a strong base, such as n-butyllithium, to deprotonate the position ortho to the oxygen.

-

Quench the resulting organolithium species with an electrophilic sulfur source (e.g., elemental sulfur or a disulfide).

-

Work up the reaction to obtain the protected 4-amino-2-mercapto-phenol derivative.

-

Step 3: Deprotection and Hydrochloride Salt Formation

-

Subject the protected 4-amino-2-mercapto-phenol derivative to acidic hydrolysis using concentrated hydrochloric acid. This will cleave the acetyl protecting groups.

-

The acidic conditions will also protonate the amino group, leading to the precipitation of 4-Amino-2-mercapto-phenol Hydrochloride.

-

Isolate the final product by filtration, wash with a cold non-polar solvent, and dry under vacuum.

Applications and Relevance in Drug Development

The primary documented application of 4-Amino-2-mercapto-phenol Hydrochloride is as a reagent in the synthesis of an acetaminophen metabolite[1]. This positions it as a critical tool in the field of drug metabolism and toxicology.

Role in Acetaminophen Metabolism and Toxicity Studies

Acetaminophen is primarily metabolized in the liver through glucuronidation and sulfation. A smaller fraction is oxidized by cytochrome P450 enzymes to the highly reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI). In therapeutic doses, NAPQI is detoxified by conjugation with glutathione (GSH). However, in cases of overdose, GSH stores are depleted, and NAPQI can covalently bind to cellular proteins, leading to hepatocellular necrosis.

The reaction of NAPQI with GSH forms 3-(glutathion-S-yl)acetaminophen, which is further metabolized to cysteine and N-acetylcysteine (mercapturic acid) conjugates. 4-Amino-2-mercapto-phenol is structurally related to the deacetylated core of these mercapturate metabolites. Its synthesis is therefore essential for:

-

Analytical Standard Preparation: Serving as a reference compound for the identification and quantification of acetaminophen metabolites in biological samples using techniques like HPLC, LC-MS, and NMR[3][4][5].

-

Toxicological Research: Investigating the mechanisms of acetaminophen-induced hepatotoxicity and the role of specific metabolites in this process.

-

Development of Diagnostic Assays: Creating assays to monitor acetaminophen metabolism and detect potential overdose.

Caption: Simplified metabolic pathways of acetaminophen and the relevance of 4-Amino-2-mercapto-phenol.

Safety and Handling

Hazard Assessment (Based on Analogs)

-

Aminophenols: Many aminophenol derivatives are known to be harmful if swallowed or inhaled and may cause skin and eye irritation. Some are suspected of causing genetic defects.

-

Mercaptophenols: Thiols are often associated with strong, unpleasant odors and can be skin and respiratory irritants.

-

Hydrochloride Salts: The acidic nature of the hydrochloride salt may contribute to its irritant properties.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

Conclusion

4-Amino-2-mercapto-phenol Hydrochloride is a specialized chemical reagent with a critical, albeit niche, application in the study of acetaminophen metabolism. While direct and extensive research on this compound is limited, this guide has provided a comprehensive overview of its molecular structure, predicted spectroscopic characteristics, a plausible synthetic route, and its significant role in toxicological research. By synthesizing information from related compounds and metabolic pathways, this document serves as a valuable resource for researchers, enabling a more informed approach to the synthesis, handling, and application of this important molecule in the ongoing efforts to understand and mitigate drug-induced toxicity. Further experimental validation of the proposed synthesis and a thorough toxicological evaluation are warranted to expand the utility of this compound.

References

- Bollard, M. E., et al. (2008). An Integrated Metabonomic Investigation of Acetaminophen Toxicity in the Mouse Using NMR Spectroscopy. Chemical Research in Toxicology, 21(7), 1339–1351.

- Sun, J., et al. (2011). A 1HNMR-based Metabolomics Approach for Mechanistic Insight into Acetaminophen-induced Hepatotoxicity. Journal of Toxicological Sciences, 36(5), 567-578.

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2015). Phenol, 4-amino-2-[[(2-hydroxyethyl)amino]methyl]- and its dihydrochloride: Human health tier II assessment. Retrieved from [Link]

- Godejohann, M., et al. (2004). Characterization of a paracetamol metabolite using on-line LC-SPE-NMR-MS and a cryogenic NMR probe.

- Wilson, I. D., et al. (1988). Urinary excretion of acetaminophen and its metabolites as studied by proton NMR spectroscopy. Clinical Chemistry, 34(8), 1591-1595.

Sources

An In-depth Technical Guide to the Synthesis of 4-Amino-2-mercapto-phenol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible and scientifically sound synthetic pathway for 4-Amino-2-mercapto-phenol Hydrochloride, a key reagent in various research and development applications, notably as a metabolite of acetaminophen.[1] Due to the limited availability of a direct, documented synthesis, this guide proposes a multi-step approach starting from the readily available 4-aminophenol. The synthesis involves the strategic protection of the amino group, regioselective introduction of a mercapto precursor, and subsequent deprotection and salt formation. Each step is detailed with theoretical justifications, step-by-step protocols, and critical process parameters, offering a complete roadmap for its laboratory-scale preparation.

Introduction: Significance and Applications

4-Amino-2-mercapto-phenol Hydrochloride is a valuable chemical intermediate. Its structure, featuring amino, mercapto, and phenol functional groups, makes it a versatile building block in the synthesis of more complex molecules. A primary application of this compound is in the preparation of a metabolite of acetaminophen (paracetamol), making it crucial for pharmacological and toxicological studies of this widely used analgesic.[1] The hydrochloride salt form enhances the stability and handling of the otherwise easily oxidizable aminothiophenol.

Proposed Synthetic Pathway: A Strategic Approach

The proposed synthesis of 4-Amino-2-mercapto-phenol Hydrochloride is a four-step process commencing with 4-aminophenol. The overall strategy is outlined below:

Caption: Overall synthetic pathway for 4-Amino-2-mercapto-phenol Hydrochloride.

This pathway is designed to address the main chemical challenges, namely the regioselective introduction of the mercapto group and the protection of the reactive amino group to prevent side reactions.

Detailed Synthesis Protocol

Step 1: Acetylation of 4-Aminophenol (Protection of the Amino Group)

The initial step involves the protection of the nucleophilic amino group of 4-aminophenol through acetylation to form N-(4-hydroxyphenyl)acetamide, commonly known as paracetamol. This is a well-established and high-yielding reaction.[2][3] The protection is crucial to prevent the amino group from interfering with the subsequent electrophilic substitution reaction.

Reaction:

4-Aminophenol + Acetic Anhydride → N-(4-hydroxyphenyl)acetamide + Acetic Acid

Experimental Protocol:

-

In a round-bottom flask, suspend 4-aminophenol in water.

-

Add acetic anhydride to the suspension with stirring.

-

Gently heat the mixture in a water bath to approximately 85°C for about 15-20 minutes to ensure the completion of the reaction.[3]

-

Cool the reaction mixture in an ice bath to induce crystallization of the product.

-

Collect the crude N-(4-hydroxyphenyl)acetamide by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from hot water to yield white, crystalline needles.[3][4]

| Parameter | Value | Reference |

| Starting Material | 4-Aminophenol | [2] |

| Reagent | Acetic Anhydride | [2] |

| Solvent | Water | [3] |

| Reaction Temperature | ~85°C | [3] |

| Purification | Recrystallization from water | [4] |

Step 2: Regioselective Thiocyanation of N-(4-hydroxyphenyl)acetamide

This is the key step for introducing the sulfur functionality at the desired position. With the amino group protected, the powerful ortho-, para-directing hydroxyl group directs the incoming electrophile to the 2-position, as the para-position is already substituted.[5][6] A copper-catalyzed thiocyanation using potassium thiocyanate (KSCN) as the thiocyanate source and potassium persulfate (K₂S₂O₈) as an oxidant is a plausible method.[7]

Reaction:

N-(4-hydroxyphenyl)acetamide + KSCN --(CuCl, K₂S₂O₈)--> N-(4-hydroxy-2-thiocyanatophenyl)acetamide

Experimental Protocol:

-

Dissolve N-(4-hydroxyphenyl)acetamide in a suitable solvent such as acetonitrile.

-

Add potassium thiocyanate (KSCN, 1.2 equivalents) and a catalytic amount of copper(I) chloride (CuCl, 10 mol%).[7]

-

To this mixture, add potassium persulfate (K₂S₂O₈, 2.0 equivalents) as the oxidant.[7]

-

Stir the reaction mixture at room temperature for 6-12 hours.[7]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

The organic layer is then washed, dried, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

| Parameter | Value/Condition | Reference |

| Starting Material | N-(4-hydroxyphenyl)acetamide | |

| Reagents | KSCN, CuCl, K₂S₂O₈ | [7] |

| Solvent | Acetonitrile | [7] |

| Temperature | Room Temperature | [7] |

| Reaction Time | 6-12 hours | [7] |

| Purification | Column Chromatography |

Step 3: Reduction of the Thiocyano Group and Deprotection of the Amino Group

This step aims to convert the thiocyano group (-SCN) into a mercapto group (-SH) and simultaneously or sequentially remove the acetyl protecting group from the amino function. A robust method for the reduction of organic thiocyanates to thiols is the use of an alkali metal, such as sodium, in liquid ammonia.[8] However, a milder approach that could potentially achieve both transformations is desirable. Acidic reduction using a metal like zinc in hydrochloric acid is a promising alternative, as the acidic conditions would also facilitate the hydrolysis of the acetamide.

Reaction:

N-(4-hydroxy-2-thiocyanatophenyl)acetamide --(Reducing Agent/Acid)--> 4-Amino-2-mercapto-phenol

Experimental Protocol (Proposed):

-

Suspend N-(4-hydroxy-2-thiocyanatophenyl)acetamide in a suitable solvent like ethanol.

-

Add an excess of a reducing agent such as zinc dust.

-

Slowly add concentrated hydrochloric acid to the stirred suspension. The acid will facilitate both the reduction and the deprotection.

-

The reaction may require heating under reflux to go to completion. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and filter to remove any unreacted zinc.

-

The filtrate, containing the hydrochloride salt of the product, can be concentrated. Alternatively, the free base can be obtained by neutralization with a base, followed by extraction.

Step 4: Formation of the Hydrochloride Salt

The final step involves the conversion of the free base, 4-Amino-2-mercapto-phenol, into its more stable hydrochloride salt. This is a standard acid-base reaction.[9][10]

Reaction:

4-Amino-2-mercapto-phenol + HCl → 4-Amino-2-mercapto-phenol Hydrochloride

Experimental Protocol:

-

Dissolve the crude 4-Amino-2-mercapto-phenol in a minimal amount of a suitable organic solvent, such as isopropanol or methanol.

-

Slowly add a solution of hydrochloric acid (either concentrated aqueous HCl or HCl gas dissolved in an anhydrous solvent like ether) with stirring.[10][11]

-

The hydrochloride salt will precipitate out of the solution.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with a cold non-polar solvent (e.g., diethyl ether) to remove any non-polar impurities, and dry under vacuum.

Safety Considerations

-

4-Aminophenol: Harmful if swallowed and may cause an allergic skin reaction. It is also very toxic to aquatic life.

-

Acetic Anhydride: Corrosive and causes severe skin burns and eye damage. It is also flammable.

-

Thiocyanates and Persulfates: Handle with care, as they can be toxic. Avoid inhalation of dust and contact with skin and eyes.

-

Hydrochloric Acid: Highly corrosive and causes severe skin burns and eye damage. Work in a well-ventilated fume hood.

-

Liquid Ammonia (if used): Corrosive and toxic. Requires specialized equipment and handling procedures.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, and perform all reactions in a well-ventilated fume hood.

Conclusion

The proposed four-step synthesis provides a viable and logical pathway for the preparation of 4-Amino-2-mercapto-phenol Hydrochloride from readily available starting materials. The key strategic decisions involve the protection of the amino group to ensure the regioselectivity of the subsequent thiocyanation reaction. While the individual steps are based on established chemical transformations, the overall sequence for this specific target molecule is a scientifically reasoned proposal. Further optimization of reaction conditions, particularly for the simultaneous reduction and deprotection step, may be required to achieve high yields and purity. This guide serves as a foundational blueprint for researchers and chemists aiming to synthesize this important chemical intermediate.

References

Sources

- 1. Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2. synthesis-of-paracetamol.pdf [slideshare.net]

- 3. uwaterloo.ca [uwaterloo.ca]

- 4. rsc.org [rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. US3129262A - Reduction of organic thiocyanates - Google Patents [patents.google.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. 2-AMINOPHENOL HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 4-Amino-2-mercapto-phenol Hydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and reactive properties of 4-Amino-2-mercapto-phenol Hydrochloride (CAS No. 98140-58-0), a key reagent with applications in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical information to support its effective and safe use.

Chemical Identity and Structure

4-Amino-2-mercapto-phenol Hydrochloride is a salt of an aminothiophenol derivative. The presence of amino, mercapto, and phenol functional groups on the same aromatic ring makes it a versatile, albeit reactive, chemical intermediate.

Molecular Structure:

Caption: Chemical structure of 4-Amino-2-mercapto-phenol with its hydrochloride salt.

Physicochemical Properties

The physicochemical properties of 4-Amino-2-mercapto-phenol Hydrochloride are summarized in the table below. The hydrochloride form generally enhances water solubility and stability compared to the free base.

| Property | Value | Source(s) |

| CAS Number | 98140-58-0 | [1][2] |

| Molecular Formula | C₆H₈ClNOS | [1][3] |

| Molecular Weight | 177.65 g/mol | [1][3] |

| Appearance | Solid | [4] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Water. | [4] |

| InChI | InChI=1S/C6H7NOS.ClH/c7-4-1-2-5(8)6(9)3-4;/h1-3,8-9H,7H2;1H | [3] |

| InChI Key | UYOHMGJIJXKLLT-UHFFFAOYSA-N | [3] |

Spectral Analysis

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and splitting patterns influenced by the positions of the three different substituents. The protons of the -NH₂, -SH, and -OH groups would likely appear as broad singlets, and their chemical shifts could be concentration and solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum would display six signals for the aromatic carbons, with their chemical shifts indicating the electronic environment conferred by the electron-donating amino and hydroxyl groups and the sulfur-containing mercapto group.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the O-H and N-H stretching vibrations, typically in the region of 3200-3500 cm⁻¹. Aromatic C-H and C=C stretching bands would also be present. The S-H stretching vibration is often weak and may be observed around 2550 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum of the free base (4-Amino-2-mercaptophenol) would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of functional groups.

For reference, spectral data for the related compound 4-mercaptophenol (CAS 637-89-8) is available and can provide insights into the expected signals for the phenol and mercaptan moieties.[5][6] Similarly, data for 4-aminophenol (CAS 123-30-8) can inform the expected signals from the aminophenol portion of the molecule.[7]

Synthesis and Reactivity

Synthesis

While a specific, detailed protocol for the synthesis of 4-Amino-2-mercapto-phenol Hydrochloride is not widely published, general methods for the preparation of mercaptophenols can be adapted. One common approach involves the reaction of a corresponding phenol with sulfur monochloride, followed by a reduction step.[8] Another potential route could involve the Leuckart synthesis from aminophenols, though this is often more complex and costly.[9] The final step would involve the treatment of the free base with hydrochloric acid to form the hydrochloride salt.

Illustrative Synthetic Pathway:

Caption: A generalized synthetic scheme for the preparation of 4-Amino-2-mercapto-phenol Hydrochloride.

Reactivity and Applications

The trifunctional nature of 4-Amino-2-mercapto-phenol Hydrochloride makes it a valuable, albeit potentially unstable, intermediate.

-

Nucleophilic and Redox Properties: The amino and mercapto groups are nucleophilic and can participate in various substitution and addition reactions. The mercapto and phenol groups are also susceptible to oxidation.

-

Application in Acetaminophen Metabolite Synthesis: A primary documented application of this compound is as a reagent in the preparation of an acetaminophen metabolite.[1][2] This suggests its utility in studying drug metabolism and toxicology.

Experimental Protocol: General Considerations for Use in Synthesis

Given its reactive nature, the following precautions are advised when using 4-Amino-2-mercapto-phenol Hydrochloride in synthetic protocols:

-

Inert Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the mercapto and phenol groups.

-

Solvent Choice: The choice of solvent is critical. While soluble in water and DMSO, its stability in these solvents over time should be considered, especially at elevated temperatures.

-

pH Control: The reactivity of the amino, mercapto, and phenol groups is pH-dependent. Buffering the reaction mixture may be necessary to achieve the desired reactivity and selectivity.

-

Protection-Deprotection Strategies: For complex syntheses, it may be necessary to protect one or more of the functional groups to avoid unwanted side reactions.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents. The compound may be light and air-sensitive.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air and keep them comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

In all cases of exposure, seek immediate medical attention.

-

Hazard Profile of Related Compounds:

-

4-Aminophenol: Harmful if swallowed or inhaled, may cause an allergic skin reaction, and is suspected of causing genetic defects.[10]

-

4-Aminothiophenol: Causes severe skin burns and eye damage.[2]

Given these hazards for structurally similar compounds, it is prudent to handle 4-Amino-2-mercapto-phenol Hydrochloride with a high degree of caution.

References

-

Axios Research. (n.d.). 4-Amino-2-Mercapto-Phenol HCl. Retrieved from [Link]

-

ChemBK. (n.d.). CAS Index 9814. Retrieved from [Link]

-

Axios Research. (n.d.). 4-Amino-2-Mercapto-Phenol HCl. Retrieved from [Link]

-

PubChem. (n.d.). 4-Aminothiophenol. Retrieved from [Link]

-

NIST. (n.d.). 4-Mercaptophenol. Retrieved from [Link]

- Google Patents. (n.d.). US3781367A - Preparation of 4-mercaptophenols.

- Google Patents. (n.d.). EP0640590A1 - Process for the synthesis of 4-mercaptophenols and naphthalenols.

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 4-(2-aminoethyl)-. Retrieved from [Link]

-

MDPI. (2022). Development of a Derivatization Reagent with a 2-Nitrophenylsulfonyl Moiety for UHPLC-HRMS/MS and Its Application to Detect Amino Acids Including Taurine. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 4-amino-. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. fishersci.com [fishersci.com]

- 3. 4-Amino-2-mercapto-phenol Hydrochloride | CAS: 98140-58-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. 4-AMino-2-Mercapto-phenol Hydrochloride | 98140-58-0 [m.chemicalbook.com]

- 5. 4-Mercaptophenol [webbook.nist.gov]

- 6. 4-Mercaptophenol(637-89-8) 1H NMR spectrum [chemicalbook.com]

- 7. Phenol, 4-amino- [webbook.nist.gov]

- 8. EP0640590A1 - Process for the synthesis of 4-mercaptophenols and naphthalenols - Google Patents [patents.google.com]

- 9. US3781367A - Preparation of 4-mercaptophenols - Google Patents [patents.google.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

A Comprehensive Spectroscopic Guide to 4-Amino-2-mercapto-phenol Hydrochloride: Characterization via NMR, IR, and Mass Spectrometry

An In-depth Technical Guide for Drug Development Professionals and Researchers

Introduction

4-Amino-2-mercapto-phenol Hydrochloride (CAS No. 98140-58-0) is a substituted aromatic compound with the molecular formula C₆H₈ClNOS and a molecular weight of 177.65 g/mol .[1] It serves as a key reagent, for instance, in the preparation of acetaminophen metabolites, making its structural verification and purity assessment critical in pharmaceutical research and development.[1] This guide provides a comprehensive overview of the analytical methodologies required to unequivocally confirm the identity and structure of this compound using a multi-technique spectroscopic approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the cornerstone of molecular structure elucidation. For 4-Amino-2-mercapto-phenol Hydrochloride, the key is to select an appropriate solvent and conduct experiments that can unambiguously assign signals for both the aromatic backbone and the exchangeable protons of the functional groups.

Expertise in Experimental Design: The "Why"

The choice of solvent is the most critical decision. While CDCl₃ is common, it is a poor choice for this molecule. The hydrochloride salt has limited solubility in chloroform, and more importantly, the acidic and hydrogen-bonding protons (-OH, -SH, -NH₃⁺) would exchange too rapidly or produce very broad, poorly resolved signals.

Optimal Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity readily dissolves the salt, and its ability to form hydrogen bonds slows down the exchange rate of the -OH, -SH, and -NH₃⁺ protons, allowing them to be observed as distinct, albeit often broad, signals. Furthermore, a D₂O exchange experiment is a mandatory validation step. Adding a drop of D₂O to the NMR tube will cause the signals from these exchangeable protons to disappear, confirming their assignment.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The protonated amino group (-NH₃⁺) and the hydroxyl group are electron-withdrawing, while the mercapto group is weakly donating. This interplay dictates the chemical shifts of the three aromatic protons, which will form a complex splitting pattern.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Notes |

| ~9.0 - 10.5 | Broad Singlet | 1H | Phenolic -O H | The acidic nature and H-bonding with DMSO result in a downfield shift. Disappears upon D₂O exchange. |

| ~7.0 - 8.5 | Very Broad Singlet | 3H | Ammonium -N H₃⁺ | The positive charge significantly deshields these protons. Extreme broadening is common. Disappears upon D₂O exchange. |

| ~7.10 | Doublet (d) | 1H | Ar-H (H-6) | Ortho to the -OH group and meta to the -NH₃⁺ group. Coupled only to H-5. |

| ~6.95 | Doublet of Doublets (dd) | 1H | Ar-H (H-5) | Ortho to the -NH₃⁺ group and coupled to both H-6 and H-3. |

| ~6.80 | Doublet (d) | 1H | Ar-H (H-3) | Ortho to the -SH group and meta to the -OH group. Coupled only to H-5. |

| ~3.5 - 4.5 | Broad Singlet | 1H | Mercapto -S H | Thiol protons are typically less acidic than phenols and appear more upfield. Disappears upon D₂O exchange. |

Note: Chemical shifts are predictive and can vary based on concentration and temperature.

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The molecule lacks symmetry, meaning all six aromatic carbons are chemically non-equivalent and should produce six distinct signals. Substituent effects are used to predict their chemical shifts.[5][6]

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 | C -1 | Ipso-carbon attached to the highly electronegative -OH group. Strongly deshielded. |

| ~140 | C -4 | Ipso-carbon attached to the -NH₃⁺ group. Deshielded by the positive charge. |

| ~118 | C -2 | Ipso-carbon attached to the -SH group. Shielded relative to C-O and C-N. |

| ~125 | C -6 | Ortho to C-1 (-OH) and meta to C-4 (-NH₃⁺). |

| ~116 | C -5 | Ortho to C-4 (-NH₃⁺) and meta to C-1 (-OH) and C-2 (-SH). |

| ~115 | C -3 | Ortho to C-2 (-SH) and meta to C-4 (-NH₃⁺). |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh ~10-15 mg of 4-Amino-2-mercapto-phenol Hydrochloride and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Initial Acquisition: Acquire a standard ¹H NMR spectrum.

-

D₂O Exchange: Add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently to mix, and re-acquire the ¹H NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time may be necessary to achieve a good signal-to-noise ratio.

-

Data Processing: Process all spectra using appropriate software, referencing the residual DMSO solvent peak (¹H: ~2.50 ppm; ¹³C: ~39.52 ppm).

Visualization: NMR Workflow

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy provides rapid and definitive evidence for the presence of key functional groups. For this molecule, the spectrum will be complex but highly diagnostic, particularly due to the amine salt.

Interpreting the IR Spectrum

The presence of strong hydrogen bonding and the protonated amine are the most dominant features. The spectrum is best recorded using a solid sampling technique like a potassium bromide (KBr) pellet to avoid solvent interference.[7]

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Rationale |

| 3200 - 3600 | O-H Stretch (Phenol) | Strong, Broad | Characteristic of a hydrogen-bonded hydroxyl group.[8][9] |

| 2500 - 3000 | N-H⁺ Stretch (Ammonium) | Strong, Very Broad | A hallmark of an amine salt, these bands are often complex and overlap with C-H stretches. |

| ~2550 | S-H Stretch (Thiol) | Weak | This peak is often sharp but weak and may be obscured by the broad ammonium stretch. Its presence is a key indicator. |

| ~1600, ~1500, ~1450 | C=C Stretch (Aromatic) | Medium to Strong, Sharp | Multiple bands are expected, confirming the presence of the benzene ring.[9] |

| ~1230 | C-O Stretch (Phenol) | Strong | A strong absorption in this region is highly indicative of the phenol C-O bond.[8] |

| 750 - 900 | C-H Out-of-Plane Bend | Medium to Strong | The pattern of these bands can provide clues about the 1,2,4-trisubstitution pattern on the ring. |

Experimental Protocol: FTIR Analysis (KBr Pellet)

This protocol ensures a high-quality, reproducible spectrum by minimizing moisture, which can damage KBr optics and obscure spectral features.[10][11]

-

Preparation: Gently grind ~1-2 mg of the sample with ~100-150 mg of dry, spectroscopic-grade KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Background Scan: Place the empty sample holder in the FTIR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Data Analysis: Label the significant peaks and correlate them with the expected functional groups.

Visualization: IR Analysis Workflow

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the analyte and offers structural clues through its fragmentation pattern. For a salt, the analysis is performed on the free base.

Ionization and Expected Spectrum

Electron Ionization (EI) is a common technique for small molecules. During analysis, the hydrochloride salt will thermally desalt, and the resulting free base, 4-Amino-2-mercapto-phenol (C₆H₇NOS, MW = 157.19), will be ionized and detected.

-

Molecular Ion (M⁺˙): The most critical peak will be the molecular ion peak at m/z 157 .

-

Isotope Pattern: Sulfur has a naturally occurring isotope, ³⁴S, with an abundance of ~4.2%. This will result in a small but distinct M+2 peak at m/z 159 , with an intensity of about 4.2% relative to the M⁺˙ peak. The presence of this M+2 peak is definitive proof of a sulfur-containing compound.

Predicted Fragmentation Pattern

Phenols and thiols exhibit characteristic fragmentation pathways. The major predicted fragments for 4-Amino-2-mercapto-phenol are outlined below.[12]

| Predicted m/z | Proposed Fragment | Loss from Molecular Ion |

| 129 | [M - CO]⁺˙ | Loss of carbon monoxide from the phenol ring. |

| 124 | [M - SH]⁺ | Loss of a sulfhydryl radical. |

| 96 | [M - CO - SH]⁺ | Sequential loss of CO and SH radical. |

Experimental Protocol: MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like methanol or acetonitrile.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the appropriate parameters for the ion source (e.g., 70 eV for EI) and mass analyzer.

-

Sample Introduction: Introduce the sample into the instrument, typically via a direct insertion probe or GC inlet.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

-

Data Analysis: Identify the molecular ion peak and its isotopic pattern. Propose structures for the major fragment ions.

Visualization: MS Analysis Workflow

Integrated Spectroscopic Analysis: A Self-Validating Conclusion

No single technique is sufficient for absolute structural confirmation. The power of this multi-faceted approach lies in the convergence of evidence, creating a self-validating system.

| Structural Feature | NMR Evidence (¹H & ¹³C) | IR Evidence (cm⁻¹) | MS Evidence (m/z) |

| Molecular Formula | Correct number of H (3 Ar-H, 5 exch.) and C (6 Ar-C) signals. | - | Molecular ion at 157 (free base). |

| Phenolic -OH Group | Downfield, exchangeable ¹H signal; deshielded ¹³C signal (~155 ppm). | Broad O-H stretch (3200-3600); Strong C-O stretch (~1230). | Loss of CO (m/z 129). |

| Mercapto -SH Group | Exchangeable ¹H signal; ¹³C signal at ~118 ppm. | Weak S-H stretch (~2550). | M+2 isotope peak; Loss of SH (m/z 124). |

| Amine Salt -NH₃⁺ Group | Very broad, downfield, exchangeable ¹H signal; deshielded ¹³C (~140 ppm). | Very broad N-H⁺ stretch (2500-3000). | N/A (analyzed as free base). |

| Aromatic Ring | 3 distinct signals in the aromatic ¹H region; 6 distinct ¹³C signals. | C=C stretches (~1450-1600); C-H bends (750-900). | Aromatic fragment ions. |

By integrating these distinct datasets, we can confirm the presence of all key functional groups, verify their connectivity on the 1,2,4-trisubstituted benzene ring, and confirm the molecular weight of the core structure. This rigorous, cross-validated approach ensures the highest level of confidence in the identity and quality of 4-Amino-2-mercapto-phenol Hydrochloride for its intended application in research and drug development.

References

-

MDPI. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Available at: [Link]

-

PubMed. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Available at: [Link]

-

Royal Society of Chemistry. (2016). Preparing a sample for infrared spectroscopy. YouTube. Available at: [Link]

-

University of the West Indies. Sample preparation for FT-IR. Available at: [Link]

-

ResearchGate. (2013). Spectroscopic Characterization of Poly(ortho-Aminophenol) Film Electrodes: A Review Article. Available at: [Link]

-

Scribd. IR Sample Prep Guide for Chemists. Available at: [Link]

-

AdiChemistry. INFRARED SPECTROSCOPY OF ALCOHOLS - PHENOLS. Available at: [Link]

-

Doc Brown's Chemistry. infrared spectrum of phenol. Available at: [Link]

-

PubMed. (2022). The identification of byproducts from the catalytic reduction reaction of 4-nitrophenol to 4-aminophenol: A systematic spectroscopic study. Available at: [Link]

-

PubMed Central. (2023). Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001169). Available at: [Link]

-

ChemAnalyst. 4'-AMINOACETOPHENONE HYDROCHLORIDE(41784-08-1) 1H NMR spectrum. Available at: [Link]

-

PubChem. 4-Aminothiophenol. Available at: [Link]

-

University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

National Institute of Standards and Technology (NIST). 4-Mercaptophenol - Mass spectrum (electron ionization). Available at: [Link]

-

PubChem. 4-Mercaptophenol. Available at: [Link]

-

National Institute of Standards and Technology (NIST). 4-Mercaptophenol - IR Spectrum. Available at: [Link]

-

National Institute of Standards and Technology (NIST). 4-Mercaptophenol. Available at: [Link]

-

YouTube. (2021). Fragmentation Pattern Of Alcohol, Phenol And Thiols / Mass Spectrometry analysis. Available at: [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of phenol. Available at: [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

-

National Institute of Standards and Technology (NIST). Phenol, 4-(2-aminoethyl)-. Available at: [Link]

-

ResearchGate. FTIR spectra of 4-aminophenol and Cu(II) complex. Available at: [Link]

-

National Institute of Standards and Technology (NIST). Phenol, 4-amino-. Available at: [Link]

-

ResearchGate. IR spectrum of 4-amino-2-nitrophenol. Available at: [Link]

-

ResearchGate. The FTIR spectrum of 4-(4'-alkoxybenzylidene) 4-amino phenol[2]. Available at: [Link]

-

SpectraBase. 4-Amino-2-nitro-phenol - Optional[FTIR] - Spectrum. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. mdpi.com [mdpi.com]

- 3. The identification of byproducts from the catalytic reduction reaction of 4-nitrophenol to 4-aminophenol: A systematic spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Mercaptophenol | C6H6OS | CID 240147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. eng.uc.edu [eng.uc.edu]

- 8. adichemistry.com [adichemistry.com]

- 9. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. youtube.com [youtube.com]

- 11. scribd.com [scribd.com]

- 12. m.youtube.com [m.youtube.com]

A Senior Application Scientist's Guide to 4-Amino-2-mercapto-phenol Hydrochloride for the Analysis of Acetaminophen Metabolites

Abstract

Acetaminophen (APAP), a ubiquitous analgesic and antipyretic, carries a significant risk of severe hepatotoxicity when taken in overdose.[1][2] This toxicity is not caused by the parent drug but by its highly reactive electrophilic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[3][4][5] Under normal therapeutic conditions, NAPQI is efficiently detoxified by conjugation with glutathione (GSH).[1][6] However, in an overdose scenario, GSH stores are depleted, allowing NAPQI to react with cellular macromolecules, leading to oxidative stress and hepatocellular necrosis.[1][3] Consequently, the accurate and sensitive detection of NAPQI and related metabolites is paramount in clinical toxicology, drug metabolism studies, and the development of safer analgesics. This guide provides an in-depth technical overview of 4-Amino-2-mercapto-phenol Hydrochloride as a specialized reagent for the derivatization and subsequent analysis of these critical acetaminophen metabolites. We will explore the underlying chemical principles, provide detailed analytical protocols, and discuss the causality behind experimental choices to ensure robust and reliable results.

The Critical Role of Acetaminophen Metabolism in Hepatotoxicity

To appreciate the utility of any analytical reagent, one must first understand the target analyte's biochemical context. Acetaminophen is primarily metabolized in the liver via two major, non-toxic pathways: glucuronidation and sulfation.[1][4] A minor fraction, typically less than 15%, is oxidized by the cytochrome P450 enzyme system (predominantly CYP2E1) to form NAPQI.[3][4]

This metabolic bioactivation is the pivotal event in APAP-induced liver injury. The extreme reactivity of NAPQI makes it a potent electrophile, readily attacking nucleophilic groups on cellular proteins and other macromolecules. The cell's primary defense is the tripeptide glutathione (GSH), which rapidly conjugates with NAPQI in a reaction that can be both spontaneous and catalyzed by glutathione-S-transferases (GSTs).[2] This forms a harmless mercapturic acid conjugate that is excreted.[3]

In an overdose situation, the glucuronidation and sulfation pathways become saturated, shunting a larger proportion of the drug down the CYP450 pathway and dramatically increasing NAPQI production.[1][5] This surge rapidly depletes hepatic GSH stores. Once GSH is depleted by more than 70%, NAPQI is free to bind to cellular proteins, initiating a cascade of mitochondrial dysfunction, oxidative stress, and ultimately, cell death.[1]

Caption: Metabolic pathways of Acetaminophen (APAP).

Reagent Profile: 4-Amino-2-mercapto-phenol Hydrochloride

4-Amino-2-mercapto-phenol Hydrochloride is a specialized chemical reagent employed in the synthesis and derivatization of target molecules, noted for its utility in preparing acetaminophen metabolites for analysis. The molecule possesses three key functional groups on a benzene ring: a primary amine (-NH2), a thiol (-SH), and a hydroxyl (-OH) group, with the hydrochloride salt enhancing its stability and solubility in aqueous media.

The strategic positioning of the nucleophilic thiol and amine groups makes it a highly effective trapping agent for electrophiles like NAPQI. This reactivity is the basis for its application in analytical chemistry.

| Property | Value |

| Chemical Name | 4-Amino-2-mercapto-phenol Hydrochloride |

| CAS Number | 98140-58-0 |

| Molecular Formula | C₆H₈ClNOS |

| Molecular Weight | 177.65 g/mol |

| Appearance | Typically an off-white to light-colored solid |

| Key Functional Groups | Amine (-NH₂), Thiol (-SH), Phenolic Hydroxyl (-OH) |

Data sourced from Santa Cruz Biotechnology and Finetech Industry Limited.[7]

Principle of Detection: The Chemistry of NAPQI Derivatization

The analytical utility of 4-Amino-2-mercapto-phenol hinges on its reaction with the highly electrophilic NAPQI. NAPQI is a quinone imine, characterized by electron-deficient carbons in the ring, making it susceptible to nucleophilic attack. This is the same reactivity that leads to its toxicity when it reacts with cellular nucleophiles like cysteine residues in proteins.

The thiol (-SH) group of 4-Amino-2-mercapto-phenol is a potent nucleophile, much like the thiol group of glutathione. It readily attacks one of the carbon atoms of the NAPQI ring in a Michael-type addition reaction. This reaction is highly favorable and proceeds rapidly, effectively "trapping" the unstable NAPQI metabolite by forming a stable, covalent adduct.

Caption: Reaction between NAPQI and the thiol reagent.

This derivatization serves two critical purposes for the analyst:

-

Stabilization: NAPQI is inherently unstable and reactive, making its direct measurement challenging. The resulting adduct is significantly more stable, allowing for reliable handling and analysis using chromatographic techniques.

-

Detection: The adduct has distinct physicochemical properties (e.g., mass-to-charge ratio) that make it readily identifiable and quantifiable, particularly with highly sensitive techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Workflow and Experimental Protocol

The detection of NAPQI using 4-Amino-2-mercapto-phenol is typically integrated into an LC-MS/MS workflow. This provides the necessary sensitivity and specificity to measure low-concentration metabolites in complex biological matrices like plasma, urine, or tissue homogenates.[8][9]

Workflow Overview

Caption: General workflow for NAPQI metabolite analysis.

Detailed Step-by-Step Protocol (LC-MS/MS)

This protocol is a representative methodology synthesized from established practices for metabolite quantification.[8][10] It must be fully validated in the end-user's laboratory.

A. Reagent and Standard Preparation:

-

Reagent Solution: Prepare a 10 mM stock solution of 4-Amino-2-mercapto-phenol Hydrochloride in 50:50 acetonitrile/water with 0.1% formic acid. Causality: The acidic mobile phase-like solvent ensures reagent stability and compatibility with the LC system.

-

Internal Standard (IS): Use a stable, isotopically labeled analog of the expected adduct if available, or a structurally similar compound. Prepare a working IS solution in acetonitrile.

-

Calibration Standards: Prepare calibration standards by spiking known concentrations of a synthesized NAPQI-adduct standard into the same biological matrix as the samples (e.g., control plasma).

B. Sample Preparation (Protein Precipitation & Derivatization):

-

Thaw biological samples (e.g., 50 µL of plasma) on ice.

-

To each sample, add 150 µL of ice-cold acetonitrile containing the internal standard. This is a 3:1 ratio of organic solvent to plasma. Causality: Acetonitrile efficiently precipitates proteins, which would otherwise foul the analytical column and mass spectrometer.

-

Immediately add 10 µL of the 10 mM 4-Amino-2-mercapto-phenol Hydrochloride reagent solution. Causality: The reagent is added concurrently with the precipitation solvent to trap the reactive NAPQI as soon as it is released from any protein binding and before it can degrade.

-

Vortex vigorously for 1 minute to ensure complete protein precipitation and reaction.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial for analysis.

C. LC-MS/MS Conditions:

-

LC System: Standard HPLC or UHPLC system.

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size). Causality: A C18 column provides excellent retention and separation for moderately polar molecules like the NAPQI adduct.

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A typical gradient would run from 5% B to 95% B over several minutes to elute the analyte and wash the column.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM). The specific precursor ion (the molecular weight of the adduct) and product ions (fragments of the adduct) must be determined by infusing a pure standard. This provides exceptional specificity.

System Validation and Data Interpretation

-

Trustworthiness through Validation: The method's reliability must be established through a rigorous validation process. This includes assessing linearity (using the calibration curve), accuracy, precision (inter- and intra-day), limit of detection (LOD), and limit of quantification (LOQ).[11][12]

-

Calibration Curve: A standard curve is generated by plotting the peak area ratio (analyte/internal standard) against the known concentration of the calibration standards. The concentration of the unknown samples is then interpolated from this curve. A correlation coefficient (r²) of >0.99 is expected.

-

Quality Controls (QCs): Prepare low, medium, and high concentration QC samples and run them alongside the unknown samples to ensure the accuracy and precision of the analytical run.

Safety and Handling

As with all laboratory reagents, 4-Amino-2-mercapto-phenol Hydrochloride should be handled with appropriate care.

-

Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the powder in a fume hood or ventilated enclosure to avoid inhalation.

-

Consult the Safety Data Sheet (SDS) provided by the manufacturer for comprehensive handling and disposal information.

Conclusion

4-Amino-2-mercapto-phenol Hydrochloride serves as a powerful enabling tool for researchers in toxicology and drug metabolism. By efficiently trapping and stabilizing the notoriously reactive and toxic NAPQI metabolite, it allows for its accurate quantification in complex biological matrices. The application of a robust, validated LC-MS/MS protocol, grounded in a firm understanding of the underlying chemical principles, provides a self-validating system for generating trustworthy data. This, in turn, facilitates a deeper understanding of acetaminophen-induced hepatotoxicity, aids in clinical diagnostics, and supports the development of safer pharmaceuticals.

References

-

Title: Paracetamol - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Pathways of acetaminophen metabolism at therapeutic versus toxic doses - PharmGKB Blog Source: PharmGKB URL: [Link]

-

Title: Acetaminophen – metabolism - Sites@Duke Express Source: Duke University URL: [Link]

-

Title: Acetaminophen Pathway (toxic doses), Pharmacokinetics - ClinPGx Source: ClinPGx URL: [Link]

-

Title: PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC Source: PubMed Central, National Institutes of Health URL: [Link]

-

Title: Two chromatographic methods for analyzing paracetamol in spiked human plasma with its toxic metabolite, N-acetyl parabenzoquinone imine and its antidote, N-acetyl-L-cysteine Source: PubMed, National Institutes of Health URL: [Link]

-

Title: A reliable method of liquid chromatography for the quantification of acetaminophen and identification of its toxic metabolite N-acetyl-p-benzoquinoneimine for application in pediatric studies Source: PubMed, National Institutes of Health URL: [Link]

-

Title: Two chromatographic methods for analyzing paracetamol in spiked human plasma with its toxic metabolite, N-acetyl parabenzoquinone imine and its antidote, N-acetyl-L-cysteine Source: ResearchGate URL: [Link]

-